molecular formula C7H14N4 B12884144 N5,1-Diethyl-1H-pyrazole-4,5-diamine

N5,1-Diethyl-1H-pyrazole-4,5-diamine

Cat. No.: B12884144
M. Wt: 154.21 g/mol
InChI Key: XRLHHUAIVGQVQZ-UHFFFAOYSA-N
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Description

N5,1-Diethyl-1H-pyrazole-4,5-diamine is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5,1-Diethyl-1H-pyrazole-4,5-diamine typically involves the reaction of diethylamine with 4,5-diaminopyrazole under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C . The reaction may also involve the use of catalysts to enhance the yield and selectivity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and consistent product quality. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N5,1-Diethyl-1H-pyrazole-4,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can have different biological and chemical properties .

Scientific Research Applications

N5,1-Diethyl-1H-pyrazole-4,5-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N5,1-Diethyl-1H-pyrazole-4,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N5,1-Diethyl-1H-pyrazole-4,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

3-N,2-diethylpyrazole-3,4-diamine

InChI

InChI=1S/C7H14N4/c1-3-9-7-6(8)5-10-11(7)4-2/h5,9H,3-4,8H2,1-2H3

InChI Key

XRLHHUAIVGQVQZ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=NN1CC)N

Origin of Product

United States

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